molecular formula C18H16FN3O5 B2714402 3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891117-14-9

3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2714402
CAS RN: 891117-14-9
M. Wt: 373.34
InChI Key: QAWUJSYBXWWREQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. TFB is a small molecule that belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 1,3,4-oxadiazol compounds exhibit significant anticancer activities. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Applications

Compounds containing 4-fluorobenzamide moieties have been synthesized and evaluated for antimicrobial efficacy. For instance, new 5-arylidene derivatives bearing a fluorine atom and synthesized through conventional and microwave methods showed promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was crucial for enhancing antimicrobial activity (Desai et al., 2013).

Enzyme Inhibition Applications

Polymethoxylated-pyrazoline benzene sulfonamides, related structurally to 3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds displayed significant inhibition of the isoenzymes, with some showing better activity than the standard inhibitor acetazolamide. This highlights their potential in developing therapeutic agents targeting enzyme-related disorders (Kucukoglu et al., 2016).

properties

IUPAC Name

3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWUJSYBXWWREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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